Product packaging for cis-3,5-Dimethylcyclohexanone(Cat. No.:CAS No. 7214-52-0)

cis-3,5-Dimethylcyclohexanone

Cat. No.: B1619870
CAS No.: 7214-52-0
M. Wt: 126.2 g/mol
InChI Key: MSANHHHQJYQEOK-KNVOCYPGSA-N
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Description

Structural Context and Significance in Cyclohexanone (B45756) Chemistry Research

Cyclohexanone, a six-membered ring containing a carbonyl group, represents a cornerstone in organic chemistry for studying conformational analysis. The introduction of an sp2-hybridized carbon atom into the cyclohexane (B81311) ring alters its geometry compared to cyclohexane itself. researchgate.netyoutube.com The presence of substituents, as in cis-3,5-dimethylcyclohexanone, provides a valuable opportunity to probe the energetic consequences of steric interactions and their influence on the preferred chair conformation of the ring.

This particular isomer, with two methyl groups in a cis relationship at the 3 and 5 positions, is of significant interest because it presents a symmetrically substituted system. This symmetry simplifies certain aspects of analysis while still providing a non-trivial example of stereoisomerism. Research into such substituted cyclohexanones helps to build a predictive understanding of how substituents will orient themselves in more complex cyclic molecules, a critical aspect in fields ranging from medicinal chemistry to materials science.

Foundational Aspects for Stereochemical and Conformational Investigations

The study of this compound is fundamental to understanding several key stereochemical and conformational concepts:

Chair Conformation: Like cyclohexane, cyclohexanones predominantly exist in a chair conformation to minimize angle and torsional strain. youtube.comutdallas.edu However, the carbonyl group introduces some flattening of the ring. researchgate.net

Axial and Equatorial Positions: In the chair conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the equator of the ring). libretexts.org

1,3-Diaxial Interactions: A crucial factor governing the stability of substituted cyclohexanes is the steric strain that arises from 1,3-diaxial interactions. This refers to the repulsive force between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. libretexts.orgscispace.com For this reason, larger substituents preferentially occupy the equatorial position to avoid these unfavorable interactions. libretexts.org

In the case of this compound, both methyl groups can occupy equatorial positions simultaneously in one chair conformation. The alternative chair conformation, obtained through a process called ring flipping, would force both methyl groups into axial positions, leading to significant 1,3-diaxial strain. Consequently, the diequatorial conformation is considerably more stable.

Investigations into this compound often involve spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the relative energies of different conformations and to elucidate the precise three-dimensional structure of the molecule. cdnsciencepub.com Computational chemistry is also a powerful tool for modeling the various conformations and calculating their relative stabilities. scispace.com

The enantioselective formation of the lithium enolate of this compound and its subsequent stereoselective aldol (B89426) reaction with benzaldehyde (B42025) have been studied, highlighting its utility in asymmetric synthesis. acs.org Furthermore, the synthesis of this compound can be achieved through various routes, including the hydrogenation of 3,5-dimethyl-2-cyclohexen-1-one. google.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol nih.gov
CAS Number7214-52-0 nih.gov
IUPAC Name(3R,5S)-3,5-dimethylcyclohexan-1-one nih.gov
Density0.882 g/cm³ lifechempharma.com
Boiling Point182.5 °C at 760 mmHg lifechempharma.com
Flash Point53.8 °C lifechempharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1619870 cis-3,5-Dimethylcyclohexanone CAS No. 7214-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S)-3,5-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANHHHQJYQEOK-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349024
Record name AG-G-83630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7214-52-0
Record name AG-G-83630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemistry and Conformational Dynamics of Cis 3,5 Dimethylcyclohexanone

Analysis of Chair Conformations and Ring Inversion Barriers

The non-planar, puckered chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, as it minimizes both angle strain and torsional strain. For cis-3,5-Dimethylcyclohexanone, two principal chair conformations are possible, which interconvert through a process known as ring inversion or ring flipping.

Characterization of Axial and Equatorial Methyl Group Orientations

In the cis isomer of 3,5-dimethylcyclohexanone, the two methyl groups are situated on the same face of the ring. This geometric constraint dictates the possible orientations of the methyl groups in the two interconverting chair conformations.

Diequatorial (e,e) Conformation: One chair conformer places both methyl groups in equatorial positions. Equatorial bonds are oriented around the "equator" of the cyclohexane ring, pointing outwards from the ring's center. This arrangement is generally more stable. cdnsciencepub.com

Diaxial (a,a) Conformation: Following a ring inversion, the molecule adopts a second chair conformation where both methyl groups are forced into axial positions. Axial bonds are oriented parallel to the principal axis of the ring, pointing either "up" or "down".

The interconversion between these two chair forms is a dynamic equilibrium, but the two conformers are not energetically equivalent.

Influence of Steric Interactions on Conformer Populations

The relative stability of the two chair conformers, and thus their population at equilibrium, is determined by the steric strain present in each. Steric strain arises from van der Waals repulsive forces when non-bonded atoms are forced into close proximity.

The diequatorial (e,e) conformer is significantly more stable and therefore predominates in an equilibrium mixture. In this conformation, the bulky methyl groups are positioned away from other atoms on the ring, minimizing steric hindrance.

Conversely, the diaxial (a,a) conformer is considerably less stable due to severe steric repulsion. This instability primarily stems from 1,3-diaxial interactions, where the two axial methyl groups are brought into close proximity with each other and with the axial hydrogen atoms at the C1 position. This steric crowding raises the potential energy of the diaxial conformer, making it less populated.

Syn-axial Interactions and their Stereoelectronic Implications

The destabilization of the diaxial conformer is a direct result of syn-axial interactions. In the diaxial form of this compound, the two methyl groups at positions 3 and 5 are syn-axial, leading to a significant repulsive steric interaction.

From a stereoelectronic perspective, these interactions can also influence the molecule's properties. For instance, in cyclohexanone (B45756) systems, an axial 3-methyl group experiences a shielding effect in ¹³C NMR spectroscopy due to its syn-axial interaction with the axial proton on the fifth carbon. cdnsciencepub.com This upfield shift is a characteristic indicator of such spatial relationships. Furthermore, the presence of the carbonyl group at C1 introduces a flattening of the ring at that position, which modifies the classic cyclohexane chair geometry and influences the nature of these syn-axial interactions compared to a simple cyclohexane ring. psgcas.ac.in

Quantitative Conformational Energy Studies

To quantify the preference for the diequatorial conformation, researchers employ various experimental and computational methods to determine the energy differences between the conformers.

Determination of Equilibrium Constants and ΔH° for Configurational Isomerization

Thermochemical studies provide valuable data on the energetics of isomerization. For instance, equilibration studies of cis- and trans-3,5-dimethylcyclohexanone have been performed to determine the enthalpy change (ΔH°) for the epimerization process. Allinger and Freiberg conducted equilibration on a palladium catalyst, yielding a conformational energy of ΔH° = 5.69 kJ/mol for the trans to cis isomerization. optica.org This value reflects the relative stabilities of the isomers, which is directly linked to the conformational energies of their constituent chair forms. The free energy difference between conformers can be used to calculate the equilibrium constant (Keq), which quantifies the ratio of the more stable to the less stable conformer at a given temperature.

Investigation of the 3-Alkylketone Effect

The "3-alkylketone effect" describes the observation that the energy difference between an equatorial and an axial alkyl group at the 3-position of a cyclohexanone is smaller than in the corresponding cyclohexane. optica.orgrsc.org This is because in the axial conformation of a 3-alkylcyclohexanone, one of the two destabilizing 1,3-diaxial interactions present in alkylcyclohexane is removed, as the C1 position is occupied by a trigonal planar carbonyl carbon, which lacks an axial hydrogen. psgcas.ac.inrsc.org

This effect reduces the energetic penalty of placing a methyl group in the axial position. optica.org Initially, it was predicted that this would halve the conformational energy difference from about 7.11 kJ/mol in methylcyclohexane (B89554) to 3.55 kJ/mol in 3-methylcyclohexanone. optica.org However, experimental studies on systems like this compound have helped refine this value, suggesting a more modest reduction. optica.org More recent computational studies attribute the stabilization of the axial conformer in 3-alkylcyclohexanones to an attractive intramolecular C-H/π(C=O) interaction between a hydrogen on the axial alkyl group and the pi system of the carbonyl group. rsc.orgresearchgate.net

Comparison of Conformational Energies of Equatorial, Axial, and Twist Conformers

The conformational landscape of substituted cyclohexanones is a subject of significant interest in stereochemistry. In the case of this compound, the molecule predominantly exists in a chair conformation. Within this conformation, the substituents can occupy either equatorial or axial positions, leading to different conformational isomers with varying energies. Furthermore, the ring can adopt a higher-energy twist-boat conformation.

The diequatorial (e,e) conformer of cis-1,3-dimethylcyclohexane (B1347349) is significantly more stable than the diaxial (a,a) conformer. spcmc.ac.invaia.com The energy difference between these two chair conformations has been measured to be approximately 23 kJ/mol (5.4 kcal/mol). vaia.com This substantial energy difference is primarily attributed to the severe 1,3-diaxial steric interactions present in the diaxial conformer. vaia.commlsu.ac.in In this conformation, the two axial methyl groups are in close proximity, leading to significant steric strain. spcmc.ac.invaia.com Consequently, cis-1,3-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature. mlsu.ac.in

For monosubstituted cyclohexanes, the energy difference between the equatorial and axial conformers is quantified by the A-value. The preference for the equatorial position is due to the avoidance of 1,3-diaxial interactions with axial hydrogens. uky.edu In 3-methylcyclohexanone, the presence of the carbonyl group influences the conformational energies. The "3-alkylketone effect" suggests a reduction in the conformational energy difference between the axial and equatorial methyl forms compared to methylcyclohexane. optica.org This is because one of the 1,3-diaxial interactions is absent due to the sp²-hybridized carbonyl carbon. uky.eduoptica.org

Thermochemical equilibration studies of this compound have been conducted to experimentally determine conformational energies. optica.org Allinger and Freiberg reported a conformational energy of ΔH° = 5.69 kJ/mol for the trans to cis epimerization, suggesting a reduced 3-alkylketone effect of about 1.7 kJ/mol. optica.org

Computational studies provide further insight into the relative energies of the conformers. For 3-methylcyclohexanone, the calculated conformational energies for the equatorial (E), axial (A), and twist (T) conformers are 0, 5.9, and 13.8 kJ/mol, respectively. optica.org This corresponds to a room temperature conformational mixture of approximately 94% equatorial, 5% axial, and 1% twist. optica.org

Conformational Energy Comparison
ConformerRelative Energy (kJ/mol)Room Temperature Population (%)
Equatorial (E)094
Axial (A)5.95
Twist (T)13.81

Chirality and Optical Activity in this compound Derivatives

This compound itself is an achiral molecule. This is because it possesses a plane of symmetry that passes through the carbonyl group and bisects the C3-C4 and C5-C6 bonds. spcmc.ac.intestbook.com Due to this symmetry element, the molecule is a meso compound and is optically inactive. spcmc.ac.in

However, derivatives of this compound can be chiral. Chirality is introduced when the plane of symmetry is removed. This can be achieved through various chemical transformations. For instance, the enantioselective formation of the lithium enolate of this compound using chiral lithium amides leads to a chiral intermediate. acs.org Subsequent reactions of this chiral enolate, such as an aldol (B89426) reaction with benzaldehyde (B42025), can produce chiral products. acs.org

The concept of prochirality is relevant here. dspmuranchi.ac.in The two faces of the enolate are prochiral, and a chiral reagent can differentiate between them, leading to an enantiomerically enriched or enantiomerically pure product. dspmuranchi.ac.in Similarly, the two methyl groups in this compound are enantiotopic.

It is important to distinguish between the cis and trans isomers of 3,5-dimethylcyclohexanone. While the cis isomer is achiral, the trans isomer is chiral and exists as a pair of enantiomers. testbook.com The trans isomer lacks a plane of symmetry. testbook.com

Advanced Synthetic Methodologies Involving Cis 3,5 Dimethylcyclohexanone

Enantioselective Transformations and Chiral Auxiliary Applications

The enantioselective functionalization of cis-3,5-dimethylcyclohexanone has been extensively explored, particularly through the use of chiral lithium amide bases to achieve asymmetric deprotonation and subsequent stereoselective reactions. These methods capitalize on the ability of chiral bases to discriminate between the two enantiotopic protons adjacent to the carbonyl group, leading to the formation of non-racemic chiral enolates.

The deprotonation of this compound with chiral lithium amide bases has been a subject of detailed investigation. acs.orgresearchgate.net The use of these bases allows for the enantioselective removal of one of the α-protons, generating a chiral lithium enolate. The level of enantioselectivity achieved is influenced by the structure of the chiral amide, the reaction conditions, and the presence of additives. acs.orgresearchgate.netusask.ca For instance, studies have shown that the enantiomeric excess (ee) of the resulting products can be significantly affected by the specific chiral lithium amide used. acs.orgresearchgate.net Research has explored a variety of chiral amines to form these lithium amide bases, with some demonstrating the ability to produce enol acetates with moderate enantioselectivity. bham.ac.uk A model has been proposed suggesting that the deprotonation proceeds through a pericyclic transition state involving a dimer of the lithium amide base. researchgate.net

Once the non-racemic lithium enolate of this compound is formed, it can react with various electrophiles to yield optically active products. acs.orgresearchgate.net Trapping the enolate with electrophiles such as benzaldehyde (B42025), acetic anhydride, or trimethylsilyl (B98337) chloride produces aldol (B89426) adducts, enol acetates, and silyl (B83357) enol ethers, respectively, in high yields and with notable enantiomeric excesses, reaching up to 79% in some cases. acs.orgresearchgate.net The stereochemical outcome of these reactions is dependent on several factors, including the nature of the electrophile, the solvent, and the presence of additives like lithium bromide, which has been shown to improve both the conversion and enantioselectivity of the reaction. acs.orgcanada.ca The formation of the corresponding silyl enol ether from this compound has been achieved with moderate levels of asymmetric induction. psu.edu

The lithium enolates derived from this compound undergo diastereoselective aldol reactions with aldehydes, such as benzaldehyde. acs.org These reactions have been observed to be surprisingly diastereoselective, yielding predominantly two of the four possible diastereoisomeric aldols. acs.org The major product is typically the trans-erythro isomer, while the minor product is the cis-threo isomer. acs.org The preference for the formation of the trans product is thought to be influenced by the steric effects of the methyl group at the C-3 position. acs.org The diastereoselectivity of these aldol reactions is a critical aspect, as it dictates the spatial arrangement of the newly formed stereocenters.

Below is a table summarizing the results of electrophilic reactions with lithium enolates of this compound.

ElectrophileProductYield (%)Enantiomeric Excess (ee %)
BenzaldehydeAldol AdductsHighUp to 79
Acetic AnhydrideEnol AcetatesHighModerate
Trimethylsilyl ChlorideSilyl Enol EthersHighModerate

This table presents generalized findings from referenced studies. acs.orgresearchgate.net

Asymmetric Catalysis in Functionalization Reactions

Beyond stoichiometric chiral reagents, asymmetric catalysis offers a powerful and efficient approach to the functionalization of this compound. Organocatalysis and transition-metal catalysis have emerged as key strategies for achieving high levels of enantioselectivity in these transformations.

The direct, organocatalytic asymmetric α-aminoxylation of this compound provides a route to α-hydroxy ketones with the creation of multiple chiral centers in a single step. tohoku.ac.jp This reaction, often catalyzed by proline, allows for efficient asymmetric desymmetrization of the prochiral ketone. tohoku.ac.jp Despite potentially low diastereoselectivity in terms of the trans/cis ratio of the resulting products, excellent enantioselectivity can be achieved. tohoku.ac.jp This method highlights the power of organocatalysis to generate complex, enantioenriched molecules from simple starting materials.

A significant advancement in the functionalization of this compound is the catalytic enantioselective hydroxylation of its unactivated tertiary C–H bonds. nih.govacs.org This challenging transformation has been accomplished using an evolved manganese catalyst with hydrogen peroxide as the oxidant. nih.govacs.org The reaction proceeds via a desymmetrization of the molecule, leading to the formation of the corresponding hydroxy ketone in moderate yield (49%) and with a relatively high enantiomeric excess (83% ee). nih.govacs.org This method is particularly noteworthy as it demonstrates the ability to selectively functionalize a strong C–H bond in a non-directed manner, offering a novel pathway to chiral building blocks. nih.gov The electronic deactivation caused by the carbonyl group makes this substrate particularly challenging, underscoring the efficacy of the catalytic system. nih.govacs.org

The following table details the outcomes of the enantioselective hydroxylation of this compound.

ProductYield (%)Enantiomeric Excess (ee %)
Hydroxy Ketone4983

Data from referenced study. nih.govacs.org

Desymmetrization Approaches in Organic Synthesis

Desymmetrization has emerged as a powerful strategy in organic synthesis, enabling the creation of chiral molecules from achiral or meso starting materials. This approach is particularly valuable for accessing complex molecular architectures with high levels of stereocontrol.

Asymmetric Baeyer–Villiger Oxidation of this compound

The asymmetric Baeyer–Villiger oxidation represents a key method for the desymmetrization of meso-disubstituted cycloketones like this compound. rsc.org This reaction introduces a heteroatom, typically oxygen, into a carbon-carbon bond adjacent to a carbonyl group, thereby generating a lactone. The use of chiral catalysts or biocatalysts allows for the enantioselective transformation of the prochiral ketone into a chiral lactone.

Systematic studies on the asymmetric Baeyer–Villiger oxidation of meso-disubstituted cycloketones have been somewhat limited, with this compound being a notable substrate discussed in biocatalytic examples. rsc.org The challenge lies in achieving high levels of both regioselectivity and stereoselectivity. rsc.org

Recent advancements have seen the development of chiral N,N′-dioxide/Sc(III) catalysts that have shown promise in the asymmetric Baeyer–Villiger oxidation of various cycloketones, including those undergoing desymmetrization. rsc.org These catalytic systems are designed to be conformationally flexible, allowing them to adapt to different substrate configurations and promote high regio- and stereoselectivity. rsc.org

In one instance, the oxidation of a derivative, cis-4-hydroxy-3,5-dimethylcyclohexanone, led to the formation of a corresponding lactone which then underwent rearrangement to yield a chiral butyrolactone. rug.nl This intermediate is a crucial building block in the synthesis of natural products like calyculin and tirandamycin A. rug.nl

Regioselectivity and Stereocontrol in Desymmetrization Processes

Controlling regioselectivity and stereocontrol is paramount in desymmetrization reactions. In the context of the Baeyer–Villiger oxidation of substituted cyclohexanones, regioselectivity determines which of the two α-carbons migrates, leading to different lactone regioisomers. Stereocontrol dictates the facial selectivity of the oxygen insertion, resulting in a specific enantiomer of the product.

For 3-substituted cyclohexanones, achieving high regio- and stereoselectivity has been a significant challenge. rsc.org However, the use of biocatalysts and peptide-based organocatalysts has shown some success, with hydrogen bonding interactions between the catalyst and substrate playing a crucial role in directing the stereochemical outcome. rsc.org

The desymmetrization of meso compounds like this compound through enantioselective Baeyer-Villiger oxidation can be effectively catalyzed by chiral metal complexes. For example, Sc(III)/N,N′-dioxide complexes have been employed for this purpose. ua.es

Other Synthetic Pathways and Reaction Sequences

Beyond desymmetrization, this compound is involved in other important synthetic transformations, including various oxidation and reduction reactions.

Oxidation Routes for this compound

The oxidation of this compound can lead to various valuable products. For instance, enantioselective hydroxylation at unactivated tertiary C–H bonds of this compound (16a) can yield the corresponding hydroxy ketone (16b). nih.gov This reaction, while challenging due to the electronic deactivation by the carbonyl group, has been achieved with moderate yield and high enantiomeric excess (83% ee), making the product an attractive building block for further synthesis. nih.govacs.org

This chiral hydroxy ketone (16b) can be further transformed through a Baeyer–Villiger oxidation to produce a 7-membered ring lactone (16c), thereby increasing molecular complexity while preserving the stereocenters. nih.govacs.org Subsequent reduction of this lactone can afford a linear polyol (16d) with a 1,3-chiral pattern, a common motif in many macrolide natural products. nih.govacs.org

Table 1: Oxidation of cis-3,5-Dimethylcyclohexanone and Subsequent Transformations

Starting MaterialReactionProductYieldEnantiomeric Excess (ee)
This compound (16a)Chiral HydroxylationHydroxy ketone (16b)49%83%
Hydroxy ketone (16b)Baeyer–Villiger Oxidation7-membered ring lactone (16c)--
7-membered ring lactone (16c)ReductionLinear polyol (16d)78%-

Hydrogenation Reduction Sequences to Cyclohexanones

The synthesis of cyclohexanones, including dimethyl-substituted derivatives, can be achieved through the hydrogenation of corresponding phenol (B47542) precursors. For example, the hydrogenation of cresols (methylphenols) can yield methylcyclohexanones. osti.gov

The chemoselective hydrogenation of phenols to cyclohexanones presents the challenge of preventing over-reduction to the corresponding cyclohexanols. nih.gov Various catalysts and reaction conditions have been explored to optimize the yield of the desired cyclohexanone (B45756). For instance, palladium on alumina (B75360) (Pd/Al₂O₃) has been used as a catalyst for the hydrogenation of p-cresol (B1678582) to 4-methylcyclohexanone. nih.gov

The mechanism of heterogeneous phenol hydrogenation is believed to involve partially hydrogenated cyclohexenol (B1201834) intermediates, which exist in tautomeric equilibrium with the corresponding cyclohexanones. nih.gov The choice of catalyst can influence the diastereoselectivity of the reaction. For instance, palladium catalysts tend to favor the formation of the thermodynamically more stable trans-isomer, while rhodium-based catalysts can switch the selectivity towards the cis-isomer. nih.gov

The hydrogenation of o-cresol (B1677501) over a platinum catalyst has been studied both experimentally and through theoretical calculations. osti.govresearchgate.net These studies indicate that the reaction proceeds through a 2-methyl-cyclohexanone intermediate to the final product, 2-methyl-cyclohexanol. osti.govresearchgate.netosti.gov

Table 2: Catalytic Hydrogenation of Phenol Derivatives

SubstrateCatalystProductYield
p-Cresol5 wt% Pd/Al₂O₃4-Methylcyclohexanone81%
o-tert-Butylphenol5 wt% Pd/Al₂O₃2-tert-Butylcyclohexanone85%

Mechanistic Investigations of Reactions Involving Cis 3,5 Dimethylcyclohexanone

Elucidation of Reaction Pathways for Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of cis-3,5-dimethylcyclohexanone is a cornerstone of its reactivity. The stereochemical outcome of these additions is heavily influenced by the steric hindrance imposed by the axial hydrogens and the equatorial methyl groups. Theoretical models, such as the Felkin-Anh and Cieplak models, provide frameworks for predicting the facial selectivity of nucleophilic attack. The Felkin-Anh model emphasizes the role of steric interactions in the transition state, predicting that the nucleophile will approach the carbonyl carbon from the least hindered face. Conversely, the Cieplak model suggests that the nucleophile attacks anti-periplanar to the most electron-donating bond, which can sometimes lead to different predictions. researchgate.net

Computational studies have been instrumental in refining these models and providing a more quantitative understanding of the reaction pathways. academie-sciences.fr These studies often involve mapping the potential energy surface of the reaction to identify the transition states and intermediates. For instance, ab initio calculations have confirmed that the trajectory of nucleophilic attack on a carbonyl group is not perpendicular to the C=O bond but rather follows a specific angle, known as the Bürgi-Dunitz trajectory. academie-sciences.fr

The reduction of this compound with hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serves as a classic example of nucleophilic addition. The stereochemical outcome, leading to the formation of either the axial or equatorial alcohol, is dependent on the reagent and reaction conditions. Unexpectedly, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol (B129727) was found to predominantly yield the axial alcohol, a result that challenges some predictive models. researchgate.net This highlights the complexity of these reactions, where solvent effects and the precise nature of the transition state play crucial roles.

Mechanistic Aspects of Stereocontrol and Diastereoselectivity in Enolate Reactions

The formation and subsequent reactions of enolates derived from this compound are fundamental to carbon-carbon bond formation. The stereochemistry of the enolate itself (Z vs. E) and the diastereoselectivity of its reactions are of paramount importance in asymmetric synthesis. The geometry of the enolate is often controlled by the conditions of its formation, such as the base used and the presence of additives. scribd.combham.ac.uk For instance, the use of bulky bases tends to favor the formation of the trans (E) enolate to minimize steric interactions. scribd.com

The aldol (B89426) reaction of the lithium enolate of this compound with aldehydes, such as benzaldehyde (B42025), has been studied to understand the factors governing diastereoselectivity. The reaction can proceed through either a chair-like or a boat-like transition state, and the relative energies of these transition states determine the stereochemical outcome of the product. The formation of the lithium enolate can be achieved enantioselectively using chiral lithium amides, which then allows for the synthesis of optically active aldol products. acs.org

The stereoselectivity of enolate reactions is influenced by several factors, including:

Enolate Geometry: The cis or trans geometry of the enolate can dictate the facial selectivity of the subsequent reaction. bham.ac.uk

Metal Cation: The nature of the metal counterion (e.g., Li+, Na+, K+) can influence the aggregation state and reactivity of the enolate.

Solvent: The solvent can affect the solvation of the enolate and the transition state, thereby influencing the reaction's stereochemical course.

Temperature: Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

Table 1: Factors Influencing Stereoselectivity in Enolate Reactions

Factor Influence on Stereoselectivity Example
Base Can determine the kinetic vs. thermodynamic enolate and its geometry. Lithium diisopropylamide (LDA) for kinetic control. thieme-connect.de
Solvent Affects enolate aggregation and transition state stability. THF is a common aprotic solvent. thieme-connect.de
Temperature Lower temperatures generally increase selectivity. Reactions are often run at -78 °C. thieme-connect.de
Additives Lewis acids or bases can alter reactivity and selectivity. HMPA can disrupt enolate aggregation. bham.ac.uk

Analysis of Catalytic Cycles in Asymmetric Transformations

Asymmetric catalysis provides an efficient means to synthesize chiral molecules from prochiral substrates like this compound. The desymmetrization of this ketone through catalytic processes allows for the creation of multiple stereocenters in a single step.

One notable example is the proline-catalyzed asymmetric α-aminoxylation. tohoku.ac.jp In this reaction, proline reacts with the ketone to form a chiral enamine intermediate. This enamine then reacts with an electrophile, such as nitrosobenzene, in a diastereoselective manner. Hydrolysis of the resulting iminium ion yields the α-functionalized ketone and regenerates the proline catalyst, thus completing the catalytic cycle. tohoku.ac.jp The enantioselectivity of this process is often high, even if the diastereoselectivity is low. tohoku.ac.jp

Copper-catalyzed asymmetric reactions have also been employed for the transformation of related cyclic systems. For instance, the intramolecular Ullmann reaction of dibenzylmethylamines has been achieved with high enantioselectivity using a copper catalyst and a chiral BINOL-derived ligand. ua.es While not directly involving this compound, these studies provide insights into the design of catalytic cycles for asymmetric C-N and C-O bond formation, which could be applicable to derivatives of this ketone.

The general steps in these catalytic cycles often involve:

Catalyst Activation: The precatalyst is converted into the active catalytic species.

Substrate Binding: The ketone coordinates to the chiral catalyst.

Stereo-differentiating Step: The key bond-forming or bond-breaking event occurs under the influence of the chiral catalyst, leading to the formation of one enantiomer in excess.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then ready to start a new cycle.

Studies on Cyanohydrin Formation and Dissociation Kinetics

The formation of cyanohydrins from aldehydes and ketones is a reversible nucleophilic addition reaction. pressbooks.pub For this compound, the addition of hydrogen cyanide (HCN) to the carbonyl group yields the corresponding cyanohydrin. The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), the active nucleophile. pressbooks.publibretexts.org

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by HCN or another proton source to give the cyanohydrin product and regenerate the cyanide catalyst. libretexts.org

The kinetics of cyanohydrin formation and dissociation are crucial for understanding the equilibrium of the reaction. The position of the equilibrium depends on the structure of the ketone. While the equilibrium generally favors the cyanohydrin for aldehydes and unhindered ketones, it can be less favorable for sterically hindered ketones. pressbooks.pub

Hydrolysis of the cyanohydrin derived from 3,5-methyl-substituted cyclohexanones has been shown to yield exclusively the hydroxy-acid with an equatorial carboxyl group. researchgate.net This stereochemical outcome provides further insight into the preferred conformations and reaction pathways of these systems.

Table 2: Key Steps in Cyanohydrin Formation

Step Description
1. Nucleophilic Attack The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon.
2. Intermediate Formation A tetrahedral alkoxide intermediate is formed.
3. Protonation The alkoxide is protonated to yield the cyanohydrin.
4. Catalyst Regeneration The cyanide ion catalyst is regenerated.

Mechanistic Insights into Acid-Catalyzed Reactions and Intermediate Formation

In the presence of an acid catalyst, this compound can undergo various reactions, such as enolization and aldol condensation. The acid catalyzes these reactions by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate.

For example, the isomerization of cis-2,4-dimethylcyclohexanone to a mixture of cis and trans isomers in the presence of a base like NaOH proceeds through an enolate intermediate. pearson.com A similar mechanism can be proposed for the acid-catalyzed isomerization of this compound, where the enol intermediate would be the key species allowing for the change in stereochemistry at the α-carbon.

Acid-catalyzed reactions of ketones can also lead to the formation of more complex structures. For instance, the reaction of 5,5-dimethyl-1,3-cyclohexanedione with aromatic aldehydes under acidic conditions can lead to the formation of xanthene derivatives through a series of condensation and dehydration steps. researchgate.net These reactions highlight the role of acid catalysis in promoting the formation of carbocationic intermediates or enols, which can then undergo further transformations.

The study of these acid-catalyzed reactions often involves the characterization of intermediates using spectroscopic techniques and the use of computational methods to model the reaction pathways and the stabilities of the various species involved.

Spectroscopic Characterization and Its Application in Stereochemical and Conformational Research

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework and stereochemistry of cyclic compounds like cis-3,5-Dimethylcyclohexanone.

The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring are highly sensitive to their spatial orientation. In this compound, the two methyl groups are in a cis relationship, leading to specific shielding and deshielding effects that are reflected in the ¹³C NMR spectrum. The analysis of these chemical shifts allows for the unambiguous assignment of the stereochemistry. For instance, the presence of specific carbon resonances confirms the cis configuration of the methyl groups relative to each other.

The conformational preference of the methyl groups, whether axial or equatorial, significantly impacts the chemical shifts of the methyl carbons and the ring carbons. In the most stable chair conformation of this compound, one methyl group occupies an equatorial position while the other is in an axial position. This arrangement leads to distinct shielding effects. The axial methyl group experiences greater steric interactions, resulting in an upfield shift (lower ppm value) compared to the equatorial methyl group. This difference in shielding is a direct consequence of the gamma-gauche effect.

A comparison of the ¹³C NMR spectra of cis- and trans-3,5-dimethylcyclohexanone highlights significant differences in carbon shielding. These differences arise from the distinct stereochemical and conformational environments in the two isomers. Thermochemical equilibration studies have been conducted to understand the relative stabilities of the cis and trans isomers. researchgate.netresearchgate.net The trans isomer is generally more stable, and the energy difference between the two can be correlated with the observed shielding differences in their ¹³C NMR spectra. researchgate.netresearchgate.net

Below is a table summarizing the ¹³C NMR spectral data for this compound.

Carbon AtomChemical Shift (ppm)
C1 (C=O)212.3
C2, C650.1
C3, C534.8
C444.5
CH₃ (axial)21.5
CH₃ (equat)22.5
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) in Conformational and Stereochemical Analysis

¹H NMR spectroscopy provides valuable information about the proton environment and the coupling interactions between neighboring protons, which are crucial for conformational analysis. The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. In this compound, the analysis of the coupling patterns of the methine and methylene (B1212753) protons allows for the determination of the preferred chair conformation and the axial or equatorial orientation of the protons and methyl substituents. nih.gov

A representative ¹H NMR data table for this compound is provided below.

Proton(s)Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
H2ax, H6ax2.35ddd13.5, 12.5, 5.0
H2eq, H6eq2.20ddd13.5, 6.5, 3.0
H3, H51.80m
H4ax1.95m
H4eq1.50m
CH₃ (axial)1.05d6.5
CH₃ (equat)0.95d7.0
Note: The chemical shifts and coupling constants are approximate and can vary based on experimental conditions.

Mass Spectrometry Applications in Structural Research Contexts

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of cyclic ketones and can provide further structural information. For instance, alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for cyclohexanones. dss.go.th In some research contexts, mass spectrometry has been used to analyze reaction intermediates and products in reactions involving this compound. ua.es

Infrared Spectroscopy for Functional Group Analysis in Research

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In this compound, the most prominent absorption band in the IR spectrum is due to the stretching vibration of the carbonyl group (C=O). dss.go.th This band typically appears in the region of 1715 cm⁻¹. The exact position of this absorption can be influenced by the ring conformation and the presence of substituents. The C=O stretching frequency provides confirmation of the ketone functional group. scribd.comcareerendeavour.com

Computational and Theoretical Chemistry Studies on Cis 3,5 Dimethylcyclohexanone

Quantum Chemical Calculations of Conformational Energies and Populations

The conformational landscape of cis-3,5-dimethylcyclohexanone is dominated by two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a) forms. In the cis isomer, both methyl groups are on the same face of the ring. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative energies of these conformers and, consequently, their equilibrium populations.

For this compound, the diequatorial conformer is significantly more stable than the diaxial conformer. This preference is primarily due to destabilizing steric interactions in the diaxial form. Specifically, the two axial methyl groups experience severe 1,3-diaxial interactions with each other and with the axial hydrogens on the ring. Computational studies on the closely analogous cis-1,3-dimethylcyclohexane (B1347349) have quantified this energy difference. These studies show that the diaxial conformer is destabilized by approximately 5.4 to 5.5 kcal/mol. This large energy gap means that at room temperature, the population of the diaxial conformer is negligible, and the molecule exists almost exclusively in the diequatorial conformation.

The relative energies calculated using quantum mechanics can be used to determine the Boltzmann distribution of the conformers at a given temperature.

ConformerRelative Energy (kcal/mol)Population at 298 K (%)Primary Destabilizing Interaction
Diequatorial (e,e)0.00>99.9Gauche-butane interactions
Diaxial (a,a)~5.5<0.11,3-diaxial Me-Me and Me-H interactions

Table 1: Calculated relative conformational energies and populations for this compound, based on data for the analogous cis-1,3-dimethylcyclohexane system. The diequatorial conformer is the ground state, and the diaxial conformer is significantly higher in energy due to severe steric strain.

Molecular Modeling of Transition States and Reaction Mechanisms

Molecular modeling is a critical tool for elucidating the reaction mechanisms and understanding the origins of stereoselectivity in reactions involving this compound, such as reductions and aldol (B89426) condensations. By mapping the potential energy surface, chemists can identify the structures and energies of transition states.

Ketone Reduction: The reduction of cyclohexanones by reagents like sodium borohydride (B1222165) often yields a mixture of axial and equatorial alcohols. Computational models, typically using DFT, can predict the stereochemical outcome by calculating the energy barriers for nucleophilic attack from the axial and equatorial faces. For sodium borohydride reductions, theoretical models suggest that the mechanism involves a transition state where the sodium cation coordinates to the carbonyl oxygen, influencing the trajectory of the incoming borohydride. nih.gov Modeling this reaction for this compound would involve locating the transition states for both pathways to determine which alcohol product is kinetically favored.

Enolate Formation and Aldol Reaction: The formation of an enolate from this compound and its subsequent reaction with an aldehyde is another area where molecular modeling provides key insights. The mechanism and stereoselectivity of proline-catalyzed aldol reactions, for instance, have been extensively studied using DFT. rsc.orgresearchgate.net These studies support the Houk-List mechanism, where the reaction proceeds through an enamine intermediate. rsc.orgresearchgate.net The stereoselectivity is governed by the geometry of the transition state, which is stabilized by a hydrogen bond between the carboxylic acid of the proline catalyst and the carbonyl of the aldehyde. rsc.org Computational modeling of this process for this compound would allow for the prediction of the major diastereomer formed in an aldol condensation. core.ac.ukumass.edu

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict spectroscopic parameters, most notably NMR chemical shifts. This is an invaluable tool for structure verification and assignment of complex spectra. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (e.g., B3LYP, PBE0) and a suitable basis set. nih.govimist.matau.ac.il

The process involves first optimizing the molecule's geometry and then performing a single-point GIAO calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus. nih.govtau.ac.il These absolute values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts to achieve high accuracy. d-nb.info

For this compound in its dominant diequatorial conformation, the molecule possesses a Cₛ plane of symmetry. This symmetry renders certain atoms chemically equivalent, which would be reflected in the predicted NMR spectrum.

AtomDescriptionExpected Chemical Shift Range (ppm)Notes on Chemical Environment
¹³C NMR
C1Carbonyl205-215Most deshielded carbon due to the C=O bond.
C2, C6α-Carbons45-55Equivalent due to symmetry; adjacent to the carbonyl.
C3, C5Methyl-bearing carbons30-40Equivalent due to symmetry; methine carbons.
C4Methylene (B1212753)40-50Unique methylene carbon on the plane of symmetry.
-CH₃Methyl carbons20-25Equivalent due to symmetry; equatorial orientation.
¹H NMR
H2, H6 (ax)Axial α-protons2.2-2.6Adjacent to carbonyl, axial position.
H2, H6 (eq)Equatorial α-protons2.0-2.4Adjacent to carbonyl, equatorial position.
H3, H5 (ax)Axial methine protons1.5-1.9Proton on the same carbon as a methyl group.
H4 (ax)Axial methylene proton1.2-1.6Unique proton on C4.
H4 (eq)Equatorial methylene proton1.8-2.2Unique proton on C4.
-CH₃Methyl protons0.9-1.1Protons of the two equivalent methyl groups.

Table 2: Predicted NMR chemical shift assignments for the unique atoms of diequatorial this compound. GIAO-DFT calculations can provide precise theoretical values for comparison with experimental data.

Force Field Development and Validation for Substituted Cyclohexanone (B45756) Systems

Molecular mechanics (MM) force fields offer a computationally less expensive alternative to quantum mechanics for studying large systems or performing long-timescale simulations, such as conformational searches. nih.gov Force fields like MM3, MMFF94, and GAFF are parameterized to reproduce experimental and high-level QM data for a wide range of organic molecules. nih.govwikipedia.orgchemrxiv.org

For a specific molecule like this compound, a standard force field can often be applied directly. The accuracy of the simulation, however, depends on the quality of the force field parameters for the functional groups and structural motifs present. Key parameters include those for bond stretching, angle bending, van der Waals interactions, and, most critically for conformational analysis, dihedral angle torsions.

If a force field is found to be deficient for substituted cyclohexanones, new parameters may need to be developed. The process for developing or validating a force field for this system would involve several steps:

Parameter Assignment: Use an existing force field (e.g., GAFF, MMFF94) as a starting point. wikipedia.orgchemrxiv.org

Torsional Profile Scanning: For critical dihedral angles, such as those around the C-C bonds of the ring, perform relaxed scans using a high-level QM method (e.g., MP2 or a reliable DFT functional) to generate a potential energy profile. ucsb.edu

Parameter Fitting: Adjust the force field's torsional parameters to reproduce the QM-generated energy profile.

Validation: The refined force field is then tested for its ability to predict known experimental or high-level QM data that were not used in the fitting process. For this compound, a key validation metric would be the energy difference between the diequatorial and diaxial conformers. A well-parameterized force field should accurately reproduce the ~5.5 kcal/mol energy gap. nih.gov Further validation could involve comparing calculated properties like the heat of vaporization or liquid density against experimental values. rsc.org

This systematic approach ensures that the force field can reliably model the conformational behavior and intermolecular interactions of substituted cyclohexanone systems.

Applications of Cis 3,5 Dimethylcyclohexanone As a Chiral Synthon in Complex Molecule Synthesis

Utility in the Construction of Stereochemically Defined Polycyclic Systems

The rigid, chair-like conformation of the cis-3,5-dimethylcyclohexane core serves as a powerful tool for directing the stereochemical outcome of reactions that form new rings, leading to the creation of complex polycyclic systems. The predictable geometry of the starting material allows for the selective formation of specific stereoisomers, a crucial aspect in the synthesis of natural products and other biologically active molecules. nih.gov

The construction of these multi-ring systems often relies on reactions that are influenced by the existing stereocenters of the cyclohexanone (B45756) ring. For instance, pericyclic reactions, such as the Diels-Alder reaction, are powerful methods for generating polysubstituted cyclic molecules with fixed stereochemical outcomes dictated by the starting materials. nih.gov The defined cis-configuration of the methyl groups can influence the facial selectivity of such reactions, guiding the approach of the reacting partner to form one diastereomer preferentially over others.

Furthermore, photocatalytic methods have been developed that enable the interconversion of unactivated tertiary stereogenic centers. nih.gov This allows for stereochemical "editing" at a late stage in a synthesis. For example, a cis-fused bicyclic system, which could be derived from a synthon like cis-3,5-dimethylcyclohexanone, can be converted to the corresponding trans-fused ring system. nih.gov This has been demonstrated in the conversion of the cis-fused A/B ring system of a steroid to the trans-fused isomer. nih.gov Such strategies are instrumental in accessing diverse and complex polycyclic skeletons that are otherwise difficult to synthesize. nih.gov The synthesis of marine polycyclic ethers, known for their extraordinarily complex structures, often relies on the ability to control the configuration of multiple stereogenic centers, a challenge where chiral synthons are indispensable. nih.gov

Table 1: Examples of Polycyclic System Synthesis Strategies

Target System Type Key Reaction Type Stereochemical Principle
Fused Bicyclic Systems (e.g., Decalins) Photocatalytic Isomerization Conversion of cis-fused rings to the thermodynamically more stable trans-fused isomers. nih.gov
Substituted Steroid Skeletons Mukaiyama-Michael Reactions Transfer of a silyl (B83357) group from a silyl enol ether to an enone, creating new stereocenters in a controlled manner. researchgate.net
Benzannulated Polycyclic Systems Intramolecular Diels-Alder Trapping of photochemically generated intermediates to construct complex ring systems. nih.gov
Marine Polycyclic Ethers Stereocontrolled Synthesis Stepwise construction and comparison of diastereomeric model compounds to confirm the stereochemistry of complex natural products. nih.gov

Strategic Employment in the Synthesis of Complex Organic Frameworks

A notable example is in the total synthesis of natural products like frondosin B, an interleukin-8 receptor antagonist. acs.org In one synthetic route towards this molecule, a Diels-Alder reaction was utilized to construct a dimethylcyclohexane ring, fixing the position of a double bond and the relative stereochemistry of the methyl groups. acs.org This controlled construction of the six-membered ring was a key step in achieving the final complex, multi-ring structure of the target molecule. acs.org This demonstrates how the principles of stereocontrol, originating from a simple cyclohexane (B81311) unit, can be propagated through a synthesis to build a complex organic framework.

The concept of using pre-organized building blocks extends to the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials constructed from metal ions or clusters linked by organic ligands. ikm.org.mynih.gov While this compound itself is not typically a direct linker, the principles of its use as a stereocontrolled scaffold are relevant. Synthetic strategies that build complex organic linkers often rely on chiral precursors to impart specific geometries and functionalities. The development of methods for synthesizing MOFs, such as electrochemical techniques, depends on factors like the structure of the organic ligand. ikm.org.my The use of well-defined, stereochemically rich building blocks is a key strategy for the rational design and construction of these advanced materials. nih.gov

Table 2: Application in Complex Framework Synthesis

Target Framework Synthetic Strategy Role of Stereocontrol
Frondosin B Diels-Alder Reaction Fixed the relative stereochemistry of substituents on the cyclohexane ring, which was crucial for the overall structure of the natural product. acs.org
Metal-Organic Frameworks (MOFs) Pre-synthesized Building Blocks The use of well-defined linkers with specific geometries, often derived from chiral precursors, is essential for the rational design of MOF topology and properties. nih.gov

Development of Novel Building Blocks for Advanced Organic Synthesis

One of the most powerful applications of this compound is its use as a precursor to other, more functionalized chiral building blocks. Through chemical modification, the simple ketone can be transformed into a variety of versatile intermediates for advanced organic synthesis.

A significant challenge in organic synthesis is the selective functionalization of C-H bonds. Research has shown that this compound can undergo enantioselective hydroxylation at an unactivated tertiary C-H bond. nih.gov This reaction introduces a hydroxyl group, converting the starting ketone into a chiral hydroxy ketone with high enantiomeric excess. nih.gov This new molecule, with its ketone and alcohol functionalities and defined stereocenters, is described as a particularly attractive and versatile building block for further synthetic transformations. nih.gov

Another key transformation is the formation of the corresponding lithium enolate. The reaction of this compound with a chiral lithium amide base can proceed with high enantioselectivity. acs.org This chiral enolate can then participate in reactions, such as the aldol (B89426) reaction with aldehydes (e.g., benzaldehyde), to form new carbon-carbon bonds with a high degree of stereocontrol. acs.org This process effectively uses the stereochemistry of the initial ketone to direct the formation of new stereocenters in the product. These derived building blocks are highly valuable in the synthesis of complex targets, including pharmaceuticals. acs.org

Table 3: Novel Building Blocks Derived from this compound

Derived Building Block Key Transformation Subsequent Application
Chiral Hydroxy Ketone Enantioselective C-H Hydroxylation Versatile intermediate for further synthetic elaboration, incorporating both ketone and hydroxyl functionality. nih.gov
Chiral Lithium Enolate Enantioselective Deprotonation with Chiral Base Stereoselective aldol reactions to form new C-C bonds and stereocenters. acs.org
N,O-Ketals Reaction with Aminopolyols Used in palladium-catalyzed arylation reactions to produce functionalized phenethylamine (B48288) derivatives. researchgate.net

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Benzaldehyde (B42025)
Frondosin B
Interleukin-8

Q & A

Q. How is cis-3,5-Dimethylcyclohexanone synthesized and characterized in laboratory settings?

cis-3,5-Dimethylcyclohexanone is typically synthesized via lithium-ammonia reduction of 3,5-dimethylcyclohex-2-en-1-one, followed by silylation to form derivatives like 1-trimethylsiloxy-cis-3,5-dimethylcyclohexene. For example, using 56.8% NaOH in DME as a base yields the silyl enol ether with 56% efficiency after purification . Characterization involves gas-liquid chromatography (GLC) to assess purity (e.g., 90% major component at 6.5 min retention time), alongside IR and 1H^1H NMR spectroscopy. Key IR peaks include 1665 cm1^{-1} (enolate C=C stretch), while NMR signals at δ 0.97–1.00 (ring methyl groups) confirm stereochemistry .

Q. What spectroscopic methods are critical for confirming the structure and purity of cis-3,5-Dimethylcyclohexanone derivatives?

  • GLC : Resolves isomers (e.g., 90% cis vs. 10% trans in silyl enol ethers) using columns like 15% NPGS at 150°C .
  • IR Spectroscopy : Identifies functional groups (e.g., 1665 cm1^{-1} for enolate double bonds) .
  • 1H^1H NMR : Methyl group chemical shifts (δ ~0.97–1.00) distinguish axial vs. equatorial substituents. For instance, axial methyls in cyclohexanones resonate upfield (δ 0.75–0.90), while cis-di-equatorial methyls appear downfield .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives using NMR data?

Contradictions arise from competing stereoisomers (e.g., axial vs. equatorial methyl groups). Key strategies include:

  • Comparative Analysis : Reference 1H^1H NMR shifts of known analogs. For example, cis-3,5-dimethylcyclohexanone’s methyl signals (δ ~1.00) differ from axial-dimethyl cyclohexanones (δ 0.75–0.90) .
  • Dynamic NMR : Detect ring-flipping barriers in rigid derivatives to confirm substituent positions.
  • Synthetic Controls : Use stereoselective reagents (e.g., trimethylsilyllithium) favoring axial addition to enones, as demonstrated in isophorone reactions .

Q. What strategies optimize the yield of cis-3,5-Dimethylcyclohexanone silyl enol ethers while minimizing trans isomer formation?

  • Reagent Ratios : Excess NaOH (2.5 eq.) ensures complete deprotonation of the ketone, reducing trans byproduct formation during silylation .
  • Temperature Control : Lower temperatures (e.g., 0°C) stabilize kinetically favored isomers, as seen in electrochemical synthesis of related compounds (e.g., fullerene adducts) .
  • Purification Techniques : Column chromatography (e.g., silica gel) separates cis and trans isomers, with yields improved by optimizing solvent polarity .

Q. How does the choice of reducing agents impact stereochemical outcomes in cis-3,5-Dimethylcyclohexanone derivative synthesis?

  • Lithium-Ammonia Reduction : Produces a mixture of cis and trans isomers due to partial epimerization during enolate formation. For example, 10% trans-3,5-dimethylcyclohexanone was detected in GLC analysis .
  • Stereoselective Agents : Trimethylsilyllithium preferentially adds axially to enones, favoring cis-di-equatorial products. This is corroborated by NMR shifts (δ 0.99 and 0.97 for methyl groups) .

Methodological Considerations

  • Retrosynthetic Analysis : Plan routes using cis-3,5-Dimethylcyclohexanone as a chiral building block. For example, its silyl enol ethers serve as intermediates in C–C bond-forming reactions .
  • Isomer Differentiation : Combine GLC, NMR, and computational modeling (e.g., DFT calculations) to predict and verify stereochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.